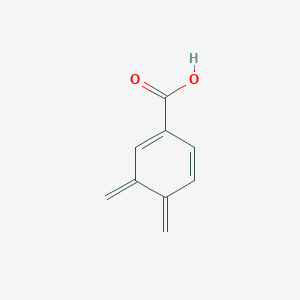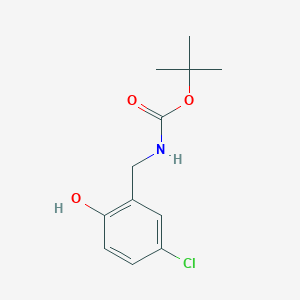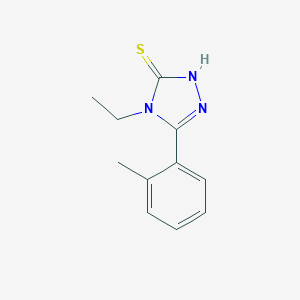![molecular formula C11H20O3 B067631 [(3S)-3-propyl-1,4-dioxaspiro[4.4]nonan-3-yl]methanol CAS No. 173540-59-5](/img/structure/B67631.png)
[(3S)-3-propyl-1,4-dioxaspiro[4.4]nonan-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3S)-3-propyl-1,4-dioxaspiro[4.4]nonan-3-yl]methanol, also known as AS101, is a novel compound with potential therapeutic applications in various diseases. It was first synthesized in the early 2000s and has since undergone extensive research to understand its mechanism of action and potential benefits.
Mecanismo De Acción
The mechanism of action of [(3S)-3-propyl-1,4-dioxaspiro[4.4]nonan-3-yl]methanol is complex and involves multiple pathways. It has been shown to inhibit NF-κB, a transcription factor involved in the regulation of inflammation and immune responses. This compound also modulates the activity of various enzymes and signaling pathways, including MAPK and PI3K/Akt, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, enhance immune responses, and inhibit tumor growth. This compound has also been shown to protect against radiation-induced damage and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(3S)-3-propyl-1,4-dioxaspiro[4.4]nonan-3-yl]methanol has several advantages for lab experiments. It is a stable and well-characterized compound that can be easily synthesized in large quantities. This compound has also been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of this compound is its complex mechanism of action, which requires careful study and analysis.
Direcciones Futuras
There are several future directions for the study of [(3S)-3-propyl-1,4-dioxaspiro[4.4]nonan-3-yl]methanol. One area of research is the development of this compound-based therapies for various diseases, including cancer and autoimmune disorders. Another area of research is the optimization of the synthesis method to improve yields and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of [(3S)-3-propyl-1,4-dioxaspiro[4.4]nonan-3-yl]methanol involves the reaction of 3-hydroxy-2,2-dimethylbutyl bromide with 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of sodium hydride. The resulting product is then reduced with sodium borohydride to yield this compound. This synthesis method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
[(3S)-3-propyl-1,4-dioxaspiro[4.4]nonan-3-yl]methanol has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and immunomodulatory properties. This compound has been tested in preclinical models of multiple sclerosis, rheumatoid arthritis, and cancer, among others, with promising results.
Propiedades
Número CAS |
173540-59-5 |
|---|---|
Fórmula molecular |
C11H20O3 |
Peso molecular |
200.27 g/mol |
Nombre IUPAC |
[(3S)-3-propyl-1,4-dioxaspiro[4.4]nonan-3-yl]methanol |
InChI |
InChI=1S/C11H20O3/c1-2-5-10(8-12)9-13-11(14-10)6-3-4-7-11/h12H,2-9H2,1H3/t10-/m0/s1 |
Clave InChI |
HRKQNEQBPGXFGZ-JTQLQIEISA-N |
SMILES isomérico |
CCC[C@@]1(COC2(O1)CCCC2)CO |
SMILES |
CCCC1(COC2(O1)CCCC2)CO |
SMILES canónico |
CCCC1(COC2(O1)CCCC2)CO |
Sinónimos |
1,4-Dioxaspiro[4.4]nonane-2-methanol,2-propyl-,(S)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



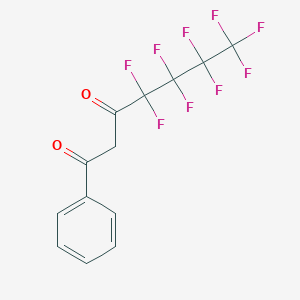
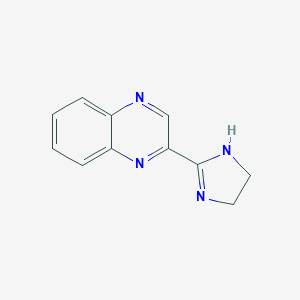
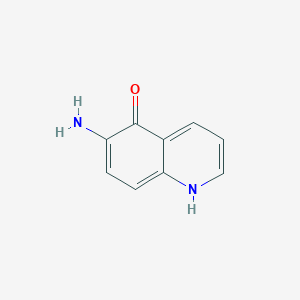
![(5S)-spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one](/img/structure/B67559.png)
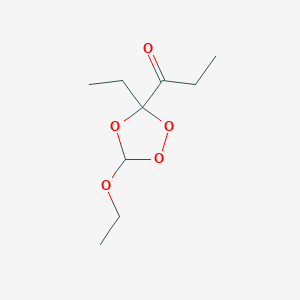
![2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide](/img/structure/B67561.png)
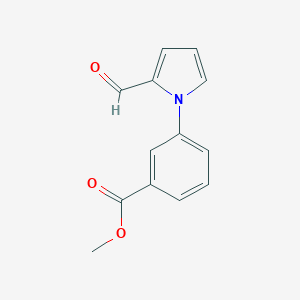
![(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B67572.png)
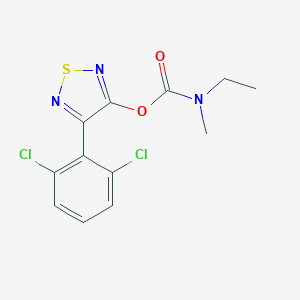
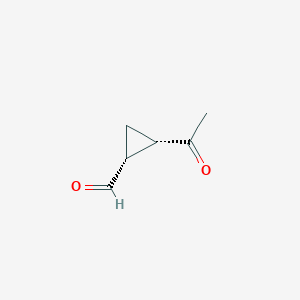
![N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine](/img/structure/B67577.png)
